In Vitro Antimalarial Potency Against Chloroquine-Resistant P. falciparum: Dichlorquinazine IC50 vs. Chloroquine and Mefloquine
In a standardized semi-microtest evaluating 66 P. falciparum isolates from 15 countries, dichlorquinazine achieved an IC50 below 50 nM in 27 of 28 isolates, including two with confirmed in vivo chloroquine resistance [1]. In sharp contrast, chloroquine IC50 exceeded 250 nM in six resistant isolates and mefloquine IC50 remained below 160 nM in 55 isolates [1]. The differential establishes dichlorquinazine as a potent, resistance-bypassing probe that outperforms chloroquine where resistance is present, while remaining less potent than mefloquine, delineating a specific utility niche for target-based screening and resistance profiling.
| Evidence Dimension | In vitro antimalarial IC50 against P. falciparum clinical isolates |
|---|---|
| Target Compound Data | IC50 < 50 nM (27/28 isolates) |
| Comparator Or Baseline | Chloroquine: IC50 > 250 nM (resistant isolates); Mefloquine: IC50 < 160 nM (55/66 isolates) |
| Quantified Difference | Dichlorquinazine >5-fold more potent than chloroquine in resistant isolates; approximately 3.2-fold lower IC50 threshold than mefloquine |
| Conditions | In vitro semi-microtest; 66 P. falciparum isolates from Brazil, Madagascar, Kenya, Thailand, West and Central Africa |
Why This Matters
Procurement for antimalarial resistance research requires a compound that retains potency against chloroquine-resistant strains without the ultra-high potency of mefloquine, enabling mechanistic differentiation in cross-resistance studies.
- [1] Le Bras, J., et al. Application of an in vitro semi-microtest to the study of drug sensitivity of 66 Plasmodium falciparum isolates from 15 countries. Transactions of the Royal Society of Tropical Medicine and Hygiene, 1984, 78(4), 485–488. View Source
